molecular formula C10H7FN2O2 B3041432 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole CAS No. 288401-61-6

4-(5-Fluoro-2-hydroxybenzoyl)pyrazole

Cat. No.: B3041432
CAS No.: 288401-61-6
M. Wt: 206.17 g/mol
InChI Key: AIPGHCGSUWDJOL-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 g/mol. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a benzoyl group attached to a pyrazole ring.

Preparation Methods

The synthesis of 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(5-Fluoro-2-hydroxybenzoyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or hydroxyl group is replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

4-(5-Fluoro-2-hydroxybenzoyl)pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed effects .

Comparison with Similar Compounds

4-(5-Fluoro-2-hydroxybenzoyl)pyrazole can be compared with other similar compounds, such as:

    4-(5-Chloro-2-hydroxybenzoyl)pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    4-(5-Bromo-2-hydroxybenzoyl)pyrazole: Similar structure but with a bromine atom instead of fluorine.

    4-(5-Methyl-2-hydroxybenzoyl)pyrazole: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

(5-fluoro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-2-9(14)8(3-7)10(15)6-4-12-13-5-6/h1-5,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPGHCGSUWDJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=CNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208748
Record name Methanone, (5-fluoro-2-hydroxyphenyl)-1H-pyrazol-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288401-61-6
Record name Methanone, (5-fluoro-2-hydroxyphenyl)-1H-pyrazol-4-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288401-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5-fluoro-2-hydroxyphenyl)-1H-pyrazol-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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